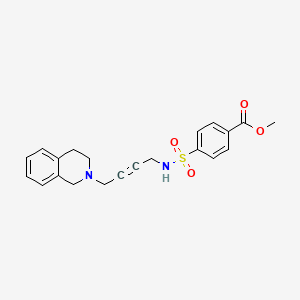

methyl 4-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

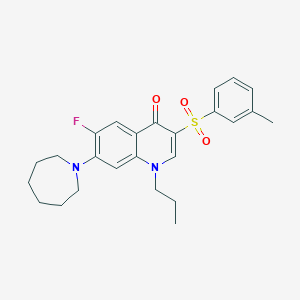

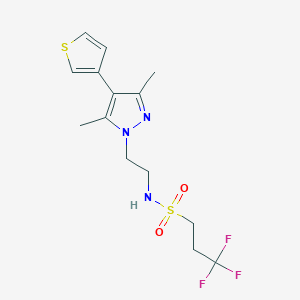

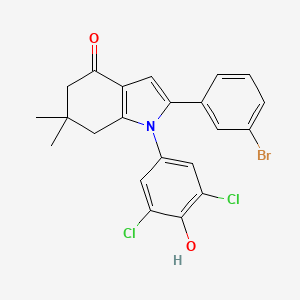

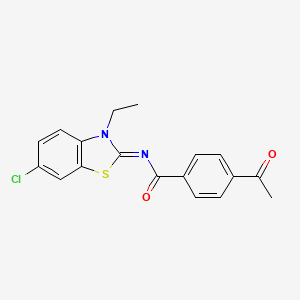

The compound , methyl 4-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)benzoate, is a chemical entity that appears to be a derivative of isoquinoline, a heterocyclic aromatic organic compound. It contains a dihydroisoquinoline moiety, which is indicative of a reduced form of isoquinoline, and is further modified with a sulfonyl group and a benzoate ester. This structure suggests that the compound could have interesting chemical properties and potential applications in medicinal chemistry or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, has been reported using a visible-light-promoted reaction. This process involves the reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature, which proceeds smoothly to give the corresponding products in good to excellent yields . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied, with modifications to the starting materials and reaction conditions to incorporate the but-2-yn-1-yl chain and the methyl benzoate ester.

Molecular Structure Analysis

The molecular structure of the compound includes a dihydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring that has been hydrogenated at two positions. The presence of a but-2-yn-1-yl chain suggests a degree of molecular rigidity and the potential for further functionalization. The sulfonyl group attached to the benzoate ester indicates that the compound could participate in sulfonylation reactions, which are important in the synthesis of sulfonamide drugs.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions. For instance, the oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes has been developed to synthesize C1-benzyl and -benzoyl isoquinolines . This method exhibits excellent chemoselectivity and uses readily available methyl arenes as coupling partners. While the compound is not directly mentioned, its structural similarity to isoquinolines suggests that it may also be amenable to CDC reactions, potentially allowing for the introduction of additional aromatic groups or modifications at the C1 position.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its heterocyclic structure, the presence of the sulfonyl group, and the benzoate ester. These functional groups can impact solubility, reactivity, and the overall stability of the compound. The dihydroisoquinoline core may confer a degree of planarity, while the but-2-yn-1-yl chain could introduce steric hindrance. The sulfonyl group is typically polar and can participate in hydrogen bonding, which could affect the compound's solubility in various solvents. The benzoate ester is a common leaving group in nucleophilic acyl substitution reactions, which could be relevant in the compound's reactivity profile.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis Techniques : The compound's structure, featuring a dihydroisoquinoline moiety and a sulfamoylbenzoate group, suggests its synthesis could involve strategies similar to those used for creating complex heterocyclic compounds. For instance, research on the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines indicates the potential for using bromonium ylides in constructing complex isoquinoline derivatives, which could be relevant for synthesizing the compound (He et al., 2016).

Anticancer Potential : Analogous compounds, such as certain tetrahydroisoquinoline derivatives, have been shown to possess significant antiproliferative activity against various cancer cell lines. This suggests that the compound might have applications in cancer research, particularly in studying mechanisms of action against cancer cells or as a potential therapeutic agent (Dohle et al., 2014).

Chemical Properties and Applications

Chemical Reactivity : The structure of the compound, including the dihydroisoquinoline and sulfamoylbenzoate moieties, may offer unique reactivity patterns that could be exploited in synthetic chemistry for the creation of novel compounds or in the development of chemical reactions (Goli-Jolodar et al., 2016).

Pharmacophore Modeling : Compounds with similar structural features have been used in pharmacophore modeling to identify potential biological activities. This suggests that the compound could be valuable in computational drug discovery efforts, particularly in identifying and optimizing drug candidates with specific biological targets (Ghorab et al., 2013).

Safety And Hazards

This would involve information on the compound’s toxicity, flammability, and any precautions that need to be taken while handling it.

Orientations Futures

This would involve potential areas of further research, such as new synthetic methods, potential applications of the compound, or further studies into its properties.

Please note that the availability of this information can vary greatly depending on the specific compound and how extensively it has been studied. For a novel or less-studied compound, much of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!

Propriétés

IUPAC Name |

methyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-27-21(24)18-8-10-20(11-9-18)28(25,26)22-13-4-5-14-23-15-12-17-6-2-3-7-19(17)16-23/h2-3,6-11,22H,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIYAKXGIRXKBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC#CCN2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501925.png)

![(2-Chloro-5-nitrophenyl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2501929.png)

![5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2501935.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenoxypropanamide](/img/structure/B2501939.png)

![2,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B2501945.png)